4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid
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Overview
Description
4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the fluorophenyl-substituted thiophene with sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the sulfamoyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the fluorophenyl and sulfamoyl groups, resulting in different reactivity and applications.
4-[(2-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid:
Uniqueness
4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. The combination of the fluorophenyl and sulfamoyl groups provides a distinct set of properties that make it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S2/c12-8-3-1-2-4-9(8)13-19(16,17)7-5-10(11(14)15)18-6-7/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNJCJWGRSMGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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